An In-Depth Technical Guide to the Structural Characterization of 1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
An In-Depth Technical Guide to the Structural Characterization of 1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Pyrrolo[3,4-d]pyrimidine Core
The compound 1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone belongs to a class of nitrogen-containing heterocyclic compounds built upon the pyrrolo[3,4-d]pyrimidine scaffold. This core structure is of significant interest to the pharmaceutical and drug development industries. As a purine bioisostere, it serves as a foundational element in the design of molecules that can interact with a wide array of biological targets. Notably, derivatives of the related pyrrolopyrimidine scaffold have been successfully developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often deregulated in diseases like cancer.[1][2][3] The development of PARP1/ATR dual inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine framework underscores the therapeutic potential of this specific heterocyclic system.[4]
Given its potential as a pharmacophore, the unambiguous structural elucidation of any new derivative, such as 1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone, is a critical prerequisite for further investigation. This guide provides a comprehensive overview of the essential analytical techniques and methodologies required to confirm its molecular structure with a high degree of confidence, blending established protocols with the rationale behind their application.
Molecular Identity and Physicochemical Profile
The initial step in characterizing any novel compound is to establish its fundamental molecular properties.
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Molecular Formula: C₈H₉N₅O
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Molecular Weight: 191.19 g/mol
| Property | Value | Source |
| Molecular Formula | C₈H₉N₅O | Calculated |
| Exact Mass | 191.0807 | Calculated |
| Topological Polar Surface Area (TPSA) | 89.9 Ų | Predicted |
| Hydrogen Bond Donors | 2 | Predicted |
| Hydrogen Bond Acceptors | 4 | Predicted |
Synthetic Pathway: A Conceptual Overview
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives can be achieved through various strategic routes. A common approach involves the construction of a suitably substituted pyrimidine ring, followed by the annulation of the pyrrole ring. The following diagram illustrates a conceptual workflow for obtaining the title compound, which serves as the starting point for its characterization.
Caption: Conceptual workflow for the synthesis of the title compound.
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique is insufficient for the complete and unambiguous structural determination of a novel compound. A synergistic and orthogonal approach, combining spectroscopic and spectrometric methods, is essential. This workflow ensures that each piece of structural information is cross-validated, providing a robust and defensible characterization.
Caption: Integrated workflow for comprehensive structural elucidation.
Mass Spectrometry: Confirming Molecular Weight
Principle & Causality: Mass spectrometry (MS) is the foundational analysis, providing the most direct measurement of the compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), allowing for the unambiguous determination of the elemental composition from the exact mass. This experiment validates the expected molecular formula against the synthesized product.
Experimental Protocol (HRMS using ESI-TOF)
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute to a final concentration of ~1-10 µg/mL.
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Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
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Ionization Mode: Operate in positive ion mode to facilitate protonation, forming the [M+H]⁺ ion.
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Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known reference standard for internal mass calibration to ensure high mass accuracy.
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Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical calculated mass for C₈H₁₀N₅O⁺.
Expected Data
| Ion Species | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 192.0880 | ~192.0880 ± 0.0010 |
The observation of a high-intensity ion at an m/z value that matches the theoretical mass for the protonated molecule within a 5 ppm mass error window provides strong evidence for the compound's elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Principle & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. ¹H NMR identifies the number and types of protons and their neighboring relationships, while ¹³C NMR provides information on the carbon framework. Together, they allow for the complete assembly of the molecular structure.
Experimental Protocol (¹H and ¹³C NMR)
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize a wide range of compounds and its residual solvent peak does not typically obscure key signals. It is also effective at revealing exchangeable protons like those on amine (NH₂) and pyrrole (NH) groups.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
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Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).
Data Interpretation and Expected Results
Based on the structure of 1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone and data from analogous structures, the following spectral features are anticipated.[5]
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.3 | Singlet | 1H | Pyrimidine C2-H | Aromatic proton on electron-deficient pyrimidine ring. |
| ~7.0-7.5 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine. |
| ~4.8-5.0 | Singlet | 2H | Pyrrole -CH₂- | Methylene protons of the pyrrole ring, adjacent to the acetylated nitrogen. |
| ~11.0-12.0 | Broad Singlet | 1H | Pyrrole N-H | Exchangeable proton on the pyrrole ring nitrogen (if not acetylated, depends on tautomer). Note: This signal may be broad or absent depending on conditions. |
| ~2.2-2.4 | Singlet | 3H | Acetyl -CH₃ | Methyl protons of the ethanone group. |
¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168-170 | C=O | Carbonyl carbon of the acetyl group. |
| ~155-158 | Pyrimidine C4-NH₂ | Aromatic carbon attached to the amine group. |
| ~150-153 | Pyrimidine C2 | Aromatic CH in the pyrimidine ring. |
| ~150-155 | Pyrimidine C7a | Quaternary carbon at the ring junction. |
| ~115-120 | Pyrrole C3a | Quaternary carbon at the ring junction. |
| ~98-105 | Pyrimidine C4a | Quaternary carbon at the ring junction. |
| ~45-50 | Pyrrole -CH₂- | Aliphatic methylene carbon. |
| ~23-25 | Acetyl -CH₃ | Methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique serves as a rapid and reliable method to confirm the presence of key functional groups predicted by the proposed structure, such as amines (N-H bonds) and the carbonyl group (C=O bond) of the ketone.
Experimental Protocol (ATR-FTIR)
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Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan. The instrument software will automatically subtract the background spectrum from the sample spectrum.
Expected Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch (aromatic) | Pyrimidine Ring |
| 2950-2850 | C-H Stretch (aliphatic) | -CH₂- and -CH₃ groups |
| ~1650-1680 | C=O Stretch | Amide/Ketone Carbonyl |
| ~1620-1550 | N-H Bend / C=N and C=C Stretches | Amine / Pyrimidine Ring |
The presence of strong absorption bands in these regions provides corroborating evidence for the key functional groups within the molecule.[6][7][8]
Conclusion
The structural characterization of 1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone requires a methodical and multi-faceted analytical approach. High-resolution mass spectrometry establishes the correct elemental formula. Subsequently, a detailed analysis of ¹H and ¹³C NMR spectra allows for the complete mapping of the proton and carbon skeletons and their connectivity. Finally, IR spectroscopy provides a rapid confirmation of the principal functional groups. By integrating the data from these orthogonal techniques, a scientist can achieve an unambiguous and confident elucidation of the molecular structure, a critical step that enables all further research and development efforts for this promising class of compounds. For an absolute determination of the three-dimensional structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction would be the ultimate confirmatory technique.
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